N'-hydroxy-4-methoxybutanimidamide
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Overview
Description
N’-hydroxy-4-methoxybutanimidamide is a synthetic compound with the molecular formula C5H12N2O2 and a molecular weight of 132.16 g/mol . It is a derivative of the amino acid L-methionine and is used in various scientific and laboratory applications. This compound is known for its ability to bind to enzymes and other proteins, altering their activity and leading to changes in cellular metabolism.
Preparation Methods
N’-hydroxy-4-methoxybutanimidamide can be synthesized through several methods. One common synthetic route involves the condensation of L-methionine with an aldehyde or ketone, followed by the reaction of the resulting product with hydrazine. Another method involves reacting hydroxylamine hydrochloride with the imidazole N,N′-carbonyldiimidazole in the presence of a base, followed by treatment with an excess of butyric anhydride and subsequent hydrolysis. These methods provide a relatively straightforward approach to producing N’-hydroxy-4-methoxybutanimidamide for research purposes.
Chemical Reactions Analysis
N’-hydroxy-4-methoxybutanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N’-hydroxy-4-methoxybutanimidamide can lead to the formation of corresponding oxo derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
N’-hydroxy-4-methoxybutanimidamide has a wide range of scientific research applications. It is used in the development of new drugs, as it can modify existing drugs and create new ones. In biochemistry, it is used to study enzyme regulation by controlling the activity of enzymes involved in protein synthesis. Additionally, it is used in the synthesis of other compounds and in the study of biochemical and physiological effects of various substances. Its ability to bind to enzymes and alter their activity makes it a valuable tool in research related to cellular metabolism and physiology.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-methoxybutanimidamide involves binding to enzymes and other proteins, which alters their activity and leads to changes in cellular metabolism. This compound can control the activity of enzymes involved in protein synthesis, leading to changes in the cell’s physiology. By binding to specific molecular targets, N’-hydroxy-4-methoxybutanimidamide can influence various biochemical pathways and processes within the cell.
Comparison with Similar Compounds
N’-hydroxy-4-methoxybutanimidamide is similar to other compounds such as 4-methoxy-N-(2-oxobutyl)hydroxylamine and other carboxylic acid amides. its unique ability to bind to enzymes and alter their activity sets it apart from other similar compounds. This property makes it particularly useful in research applications related to enzyme regulation and cellular metabolism. Other similar compounds include hydroxylamine derivatives and imidazole-based compounds.
Properties
IUPAC Name |
N'-hydroxy-4-methoxybutanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-9-4-2-3-5(6)7-8/h8H,2-4H2,1H3,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHABASVZKLTRCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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